molecular formula C17H19N3O3S B5708697 N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B5708697
M. Wt: 345.4 g/mol
InChI Key: AQAGQKVIWNPDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as MBTHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTHF is a furamide derivative, which is a class of compounds that have been extensively studied for their biological activities. In

Mechanism of Action

The mechanism of action of N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also act by forming stable complexes with metal ions, which could potentially be used in drug delivery systems.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-tumor activities. It has also been shown to have antioxidant properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments is its ability to form stable complexes with metal ions, which could potentially be used in drug delivery systems. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One direction is to further investigate its anti-inflammatory and anti-tumor activities and potential use in drug delivery systems. Another direction is to explore its potential use as a herbicide. Additionally, more research is needed to fully understand its mechanism of action and potential applications in materials science.

Synthesis Methods

N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can be synthesized by reacting 4-aminobenzenethiol with 3-methylbutanoyl chloride in the presence of triethylamine to obtain 4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl)-2-thiol. This compound is then reacted with furfurylamine in the presence of acetic acid to obtain this compound.

Scientific Research Applications

N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[4-(3-methylbutanoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)10-15(21)20-17(24)19-13-7-5-12(6-8-13)18-16(22)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,22)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGQKVIWNPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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